5-bromo-3-isocyanato-1H-indole
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Overview
Description
5-bromo-3-isocyanato-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Various methods have been reported for the synthesis of indoles, including classical synthesis methods such as the Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis . Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
5-bromo-3-isocyanato-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to various functionalized derivatives.
Common reagents used in these reactions include bromine, isocyanates, amines, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-bromo-3-isocyanato-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3-isocyanato-1H-indole involves its interaction with specific molecular targets and pathways. The isocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modulation of signaling pathways .
Comparison with Similar Compounds
5-bromo-3-isocyanato-1H-indole can be compared with other similar compounds, such as:
5-bromoindole-3-carboxaldehyde: Another brominated indole derivative with different functional groups.
5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride: A substituted indole with different biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties .
Properties
CAS No. |
2649068-69-7 |
---|---|
Molecular Formula |
C9H5BrN2O |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
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